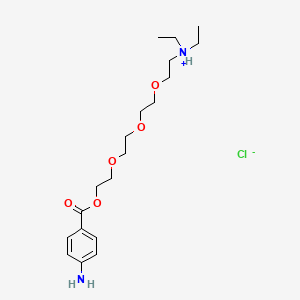
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride is a compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a diethylamino group through a series of ethoxy linkages. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride typically involves the esterification of p-aminobenzoic acid with a diethylaminoethanol derivative. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in achieving high purity and yield. The hydrochloride form is typically obtained by treating the ester with hydrochloric acid, resulting in the formation of the hydrochloride salt .
化学反应分析
Types of Reactions
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
科学研究应用
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.
Industry: Utilized in the production of polymers and as an additive in various formulations.
作用机制
The mechanism of action of Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The diethylamino group enhances its ability to penetrate cell membranes, making it effective in various biological applications .
相似化合物的比较
Similar Compounds
Procaine: Similar structure but lacks the extended ethoxy linkages.
Benzocaine: Contains a simpler ester linkage and is used as a local anesthetic.
Propoxycaine: Similar to procaine but with an additional propoxy group.
Uniqueness
Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride is unique due to its extended ethoxy linkages, which enhance its solubility and stability. This makes it more versatile in various applications compared to its simpler counterparts .
属性
CAS 编号 |
73698-76-7 |
|---|---|
分子式 |
C19H33ClN2O5 |
分子量 |
404.9 g/mol |
IUPAC 名称 |
2-[2-[2-[2-(4-aminobenzoyl)oxyethoxy]ethoxy]ethoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32N2O5.ClH/c1-3-21(4-2)9-10-23-11-12-24-13-14-25-15-16-26-19(22)17-5-7-18(20)8-6-17;/h5-8H,3-4,9-16,20H2,1-2H3;1H |
InChI 键 |
MDJCOUTXEQMTBW-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCOCCOCCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


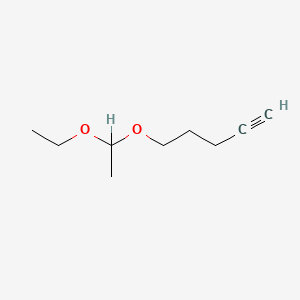
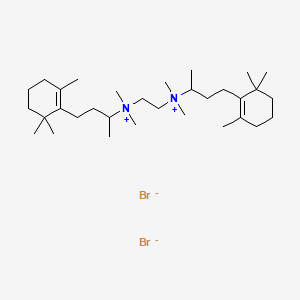
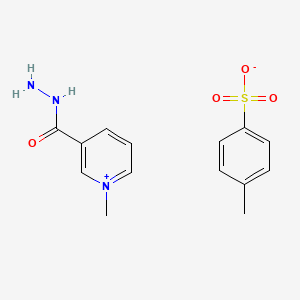
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
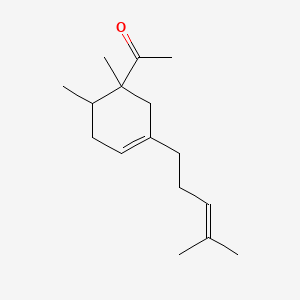
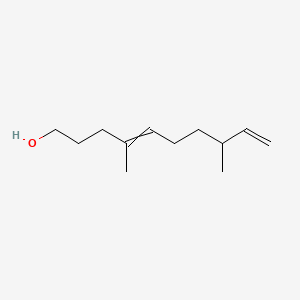
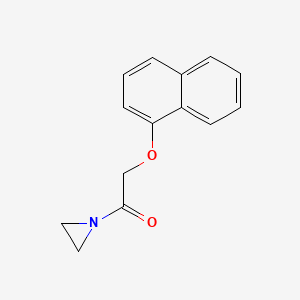
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
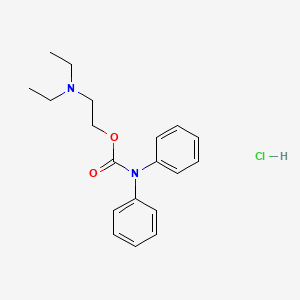
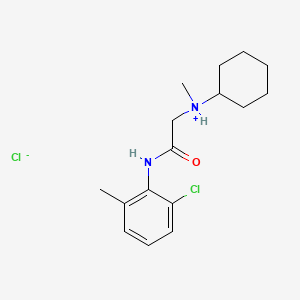
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
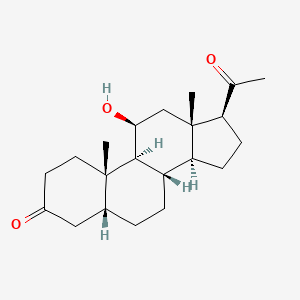
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)
